2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid
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Overview
Description
The compound “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid” is a chemical compound with a molecular weight of 301.29 . It is also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-isocyanatoethyl methacrylate was reacted with 1-bromo-2-methylpropan-2-ol to yield a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 .Chemical Reactions Analysis
The compound can undergo free radical polymerization to yield a polymer bearing protected amino side groups . The subsequent solvolysis of the Br-t-BOC function leads to new polymers with protonated free amino groups .Physical and Chemical Properties Analysis
The compound is a white to yellow powder or crystal .Scientific Research Applications
Synthesis Techniques and Chemical Properties
New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones
Trifunović et al. (2010) developed an efficient and simple synthesis method for N-substituted 1,3-oxazinan-2-ones, which are chemically related to the compound , showing the potential for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid through a three-component, one-pot reaction (Trifunović et al., 2010).
Pharmacokinetic Studies and Molecular Docking
Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization
A study on alminoprofen, a racemic drug, revealed the synthesis of a diastereomeric mixture of 1-β-O-acyl glucuronides, indicating the importance of structural and stereochemical characterization in understanding the pharmacokinetics of such compounds. This research highlights the intricacies involved in the synthesis and analysis of racemic drugs and their metabolites, which could be relevant for similar compounds (Baba et al., 2018).
Innovative Application in Material Science
Gas Phase Oxidation of 2-Methyl-1,3-Propanediol to Methacrylic Acid
The study by Mahboub et al. (2016) explores an alternative chemistry for producing methacrylic acid (MAA) from 2-methyl-1,3-propanediol, which is a co-product in the synthesis of butanediol. This research suggests potential applications of similar compounds in the synthesis of industrially relevant materials, demonstrating the versatility of these chemicals in material science (Mahboub et al., 2016).
Safety and Hazards
Future Directions
The compound and its derivatives have potential applications in polymer chemistry, especially in the synthesis of amino-containing (meth)acrylic monomers and polymers . The bromo-tert-butyloxycarbonyl (Br-t-BOC) group, which is part of this compound, represents a solvent-polarity sensitive amino-protecting group, which could be of interest in future research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYHEUHDBOTCD-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C[C@H]1CCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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